3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
HNFJAUHXPZKRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2C1COC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrrole derivative with a furan derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variations
- Furo[3,4-b]pyrrole vs. Furo[3,4-c]pyrrole: 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS: 1955540-64-3) differs in the fusion position ([3,4-c] vs. The [3,4-c] fusion may result in a more planar structure compared to the [3,4-b] system . Hexahydro-1H-furo[3,4-c]pyrrole derivatives (e.g., methyl ester in CAS: 67628-05-1) feature carboxylic acid and thienyl groups, introducing polar functional groups absent in the dimethyl analog .
- Pyrrolo[3,4-b]pyrrole Systems: (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS: 1417789-50-4) replaces the furan ring with a second pyrrole, increasing nitrogen content and basicity.
Substituent Effects
- Dimethyl Groups (3,3-Dimethyl) : Provide steric hindrance, reducing conformational flexibility and enhancing lipophilicity (logP ≈ 1.78 estimated for analogs) .
- Morpholinomethyl and Tosyl Groups: In rel-(3aR,6aS)-3a-(Morpholinomethyl)hexahydro-1H-furo[3,4-c]pyrrole (CAS: 2241130-55-0), the morpholine substituent increases polarity and molecular weight (MW: ~285 g/mol), contrasting with the simpler dimethyl variant (MW: ~155 g/mol) .
Key Methods for Furopyrrole Derivatives
- The Barton-Zard reaction, used for chromeno-pyrrolones, suffers from moderate yields due to multi-step O-demethylation and lactonization .
- Domino reactions (e.g., Hantzsch-type) offer higher chemo- and stereoselectivity for pyrrolo[3,4-b]pyrroles but require specialized reagents like bromomaleimides .
Physicochemical and Functional Properties
Comparative Data Table
| Compound (CAS) | Molecular Formula | MW (g/mol) | Substituents | logP* | Solubility |
|---|---|---|---|---|---|
| 3,3-Dimethyl-furo[3,4-b]pyrrole (1538730-32-3) | C₉H₁₅NO | 153.2 | 3,3-dimethyl | ~1.7 | Low (lipophilic) |
| 3a-Methyl-furo[3,4-c]pyrrole·HCl (1955540-64-3) | C₇H₁₄ClNO | 179.7 | 3a-methyl, HCl salt | ~1.2 | High (polar salt) |
| 1-Methyl-pyrrolo[3,4-b]pyrrole·2HCl (1417789-50-4) | C₇H₁₆Cl₂N₂ | 199.1 | N-methyl, dihydrochloride | ~1.8 | Moderate |
| Chromeno[3,4-b]pyrrol-4(3H)-one derivatives | Varies | 250–300 | Lactone, aryl groups | ~2.5 | Low (crystalline) |
*Estimated using analogous structures.
Stability and Reactivity
- Dimethyl Substituents: Enhance stability against oxidation compared to electron-deficient systems like chromeno-pyrrolones .
- Salt Forms : Hydrochloride salts (e.g., CAS: 1955540-64-3) improve aqueous solubility but may limit membrane permeability .
Biological Activity
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- CAS Number : 1909293-68-0
The compound features a fused furo-pyrrole structure which is significant in medicinal chemistry due to its ability to interact with various biological targets.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related N-substituted pyrrolocarbazoles demonstrated potent antiproliferative activity against human cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma), with IC50 values ranging from 8 to 20 µM .
2. Neurotropic Effects
The neurotropic activity of derivatives similar to this compound has been explored in various models. For example, studies have shown that certain derivatives can induce neurite outgrowth in dorsal root ganglion (DRG) sensory neurons and spinal cord cultures, suggesting potential applications in neurodegenerative diseases .
The mechanism of action for compounds related to this compound often involves modulation of signaling pathways associated with cell proliferation and survival. For instance, inhibition of STAT3 activation has been documented in related carbazole derivatives, which may contribute to their antiproliferative effects .
Case Studies and Research Findings
Toxicity and Safety Profile
Preliminary toxicity studies indicate that high doses of related compounds do not result in significant adverse effects in animal models. For instance, no neurological losses were observed in mice treated with doses as high as 250 mg/kg . This suggests a favorable safety profile for further development.
Q & A
Advanced Research Question
- Chiral Catalysts : Proline-based organocatalysts or metal-ligand complexes (e.g., BINOL-derived catalysts) can induce asymmetry during cyclization or alkylation steps .
- Dynamic Kinetic Resolution : Use racemization-prone intermediates to favor a single enantiomer, as applied in chroman[3,4-b]pyrrole syntheses .
- Stereochemical Analysis : Combine chiral HPLC with CD spectroscopy to validate enantiopurity and assign configurations .
How can contradictions in spectroscopic data (e.g., NMR coupling constants vs. X-ray crystallography) be resolved for this compound?
Advanced Research Question
- Multi-Technique Validation : Cross-validate NMR-derived coupling constants () with X-ray diffraction data. For instance, NOESY correlations in NMR can resolve ambiguities in ring junction stereochemistry, while X-ray provides absolute configuration .
- Conformational Analysis : Use variable-temperature NMR to assess rotational barriers and identify dominant conformers that align with crystallographic data .
What role does the furo[3,4-b]pyrrole motif play in modulating electronic properties for materials science applications?
Advanced Research Question
The fused heterocycle’s electron-rich nature and rigid structure make it suitable for:
- Organic Electronics : As a building block in non-fullerene acceptors (NFAs), its planar structure enhances π-conjugation and charge transport, similar to benzo-bis(dithienopyrrole) systems .
- Photocatalysts : The pyrrole nitrogen can coordinate metals, while the furan oxygen stabilizes charge-transfer states, as seen in porphyrinoid frameworks .
What strategies are effective for introducing electron-withdrawing/donating groups at specific positions of the furo[3,4-b]pyrrole core?
Advanced Research Question
- Electrophilic Aromatic Substitution : Nitration or halogenation at the pyrrole α-position, followed by cross-coupling (e.g., Buchwald-Hartwig amination) .
- Nucleophilic Additions : Use Grignard reagents to functionalize carbonyl-containing intermediates, as demonstrated in pyrazolo[3,4-b]pyridine syntheses .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of alcohols) to direct functionalization to desired positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
